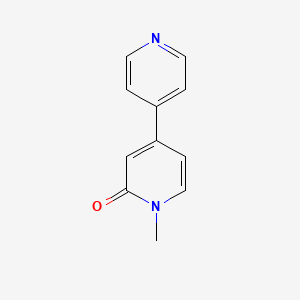

1-Methyl-4-(4-pyridyl)-2-pyridone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-methyl-4-pyridin-4-ylpyridin-2-one |

InChI |

InChI=1S/C11H10N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h2-8H,1H3 |

InChI Key |

RLMXNQOQTAOUAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 4 Pyridyl 2 Pyridone and Analogous Structures

Strategies for the Construction of the 2-Pyridone Core

The formation of the 2-pyridone ring is a key step in the synthesis of 1-Methyl-4-(4-pyridyl)-2-pyridone and related molecules. Methodologies for constructing this heterocyclic system can be broadly categorized into multicomponent reactions and transition metal-catalyzed syntheses.

Multicomponent Reactions (MCRs) and One-Pot Syntheses

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. nih.govrsc.org These reactions are advantageous due to their operational simplicity, time and energy savings, and high convergence. nih.govrsc.org MCRs offer a powerful alternative for preparing structurally complex and diverse organic molecules like 2-pyridone derivatives. nih.govrsc.orgrsc.org

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, often yielding an α,β-unsaturated ketone. wikipedia.org This reaction is a cornerstone in the synthesis of 2-pyridones, frequently followed by a Michael addition in a domino sequence. rsc.orgnih.gov

In a typical pathway, the reaction of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl acetoacetate, is catalyzed by a weak base. wikipedia.orgmdpi.com The resulting Knoevenagel adduct can then undergo a Michael addition with a second molecule of the active methylene compound. nih.govmdpi.com These sequential reactions, often performed in a one-pot manner, are instrumental in building the carbon framework necessary for the subsequent cyclization into the 2-pyridone ring. The choice of reactants and catalysts can be tailored to produce a variety of substituted 2-pyridones.

A green chemistry approach for a domino Knoevenagel condensation–Michael addition–cyclization has been reported for the diastereoselective synthesis of related heterocyclic systems in water, highlighting the versatility of this pathway. rsc.org

Cyclization is the final and crucial step in forming the 2-pyridone core from acyclic precursors. researchgate.neteurekaselect.com Various strategies exist, often dictated by the nature of the starting materials generated in preceding steps like Knoevenagel condensation and Michael addition.

One common approach involves the intramolecular cyclization of an enamide. For instance, enamides generated in situ from imines and α,β-unsaturated acid chlorides can undergo thermal cyclization followed by dehydrogenation to yield structurally diverse 2-pyridone derivatives. rsc.org Another strategy is the oxidative ring expansion of cyclopentenone derivatives, which involves the formation of a silyl enol ether, introduction of a nitrogen atom via a hypervalent iodine reagent, and subsequent aromatization to the pyridone. chemrxiv.org

The table below summarizes selected examples of cyclization strategies for the synthesis of 2-pyridone derivatives.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Imines and α,β-unsaturated acid chlorides | Thermal cyclization, then thermal dehydrogenation | Structurally diverse 2-pyridones | rsc.org |

| Cyclopentenone derivatives | Silyl enol ether formation, hypervalent iodine reagent, aromatization | Substituted pyridones | chemrxiv.org |

| N-propargyl enaminones | Base-promoted 7-exo-dig cyclization | 2-alkoxy/2-sulfenylpyridines | organic-chemistry.org |

| N-alkenyl alkynylamides | Cationic Au(I)/PPh3-catalyzed cycloisomerization | Substituted 2-pyridones | organic-chemistry.org |

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for constructing the 2-pyridone ring system, often with high stereocontrol. researchgate.netnih.govacs.org In this approach, a 2(1H)-pyridone can act as the diene, reacting with a dienophile like N-phenylmaleimide to form bicyclic lactams. researchgate.netnih.govacs.org The regioselectivity and stereoselectivity of these reactions have been extensively studied. researchgate.net Aza-Diels-Alder reactions, involving imines and dienes, are also employed to synthesize dihydropyridinone structures, which can be precursors to 2-pyridones. organic-chemistry.org

The Vilsmeier-Haack reaction is another versatile tool in heterocyclic synthesis. acs.orgijpcbs.comchemistrysteps.com It typically involves the formylation of an electron-rich substrate using the Vilsmeier reagent (a chloromethyliminium salt). chemistrysteps.com This reaction can be applied to synthesize highly substituted pyridin-2(1H)-ones from readily available enaminones through a proposed mechanism involving sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization. acs.orgresearchgate.net

Transition Metal Catalyzed Syntheses

Transition metal catalysis has emerged as a highly effective and versatile approach for the synthesis of 2-pyridone scaffolds. rsc.org These methods often involve C-H bond functionalization, offering a more direct and atom-economical route compared to classical methods. rsc.org Ruthenium and palladium are among the most commonly employed metals in these transformations. acs.orgrsc.org

For instance, ruthenium-catalyzed oxidative annulation of alkynes with acrylamides provides a pathway to substituted 2-pyridones through C-H/N-H bond functionalizations. acs.org This method is advantageous as it avoids the need for pre-functionalized starting materials. acs.org

Palladium catalysis is particularly prominent in the synthesis and functionalization of 2-pyridones. rsc.org The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of 2-arylpyridines and related structures. nih.govnih.govclaremont.edu This reaction typically involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. While direct Suzuki-Miyaura coupling on the 2-pyridone ring can be challenging, variations of this methodology have been developed. For instance, pyridine-2-sulfonyl fluoride (PyFluor) can be coupled with hetero(aryl) boronic acids and esters to generate 2-arylpyridines. nih.govnih.govclaremont.edu

Direct C-H arylation is another powerful palladium-catalyzed transformation. The direct arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids has been achieved, offering an efficient route to 3-arylated products under mild conditions. rsc.orgrsc.org Palladium-catalyzed oxidative arylation of N-protected 2-pyridones has also been demonstrated, with the site selectivity (C3 or C5) being controlled by the substitution pattern on the pyridone ring. rsc.org

The table below provides an overview of selected palladium-catalyzed reactions for the synthesis and functionalization of 2-pyridone derivatives.

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride, hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | 2-Arylpyridines | nih.govnih.govclaremont.edu |

| Direct C3-Arylation | N-substituted-4-hydroxy-2-pyridones, aryl boronic acids | Palladium acetate | 3-Arylated-4-hydroxy-2-pyridones | rsc.orgrsc.org |

| Oxidative Olefination/Arylation | N-protected 2-pyridones, alkenes/polyfluorobenzenes | Palladium catalyst | 3- or 5-olefinated/arylated 2-pyridones | rsc.org |

| Rearrangement/Arylation | 2-Allyloxypyridine, aryl iodides | Pd[P(t-Bu)3]2/Ag2CO3 | N-Substituted 2-pyridones | acs.org |

Copper-Mediated/Catalyzed Approaches

Copper catalysis is a versatile and cost-effective tool in organic synthesis, offering powerful methods for constructing C-N and C-C bonds necessary for forming substituted pyridone rings. organic-chemistry.org One of the most established copper-promoted reactions applicable to pyridone synthesis is the Ullmann condensation. nih.gov This class of reaction involves the coupling of an aryl halide with a nucleophile, such as an amine or an alcohol, using stoichiometric or catalytic amounts of copper. nih.govshearsoneditorial.com In the context of pyridone synthesis, this can involve the N-arylation of a pre-existing pyridone ring with a pyridyl halide or, conversely, the coupling of a halogenated pyridone with a pyridine (B92270) derivative. Due to the relatively low cost and toxicity of copper compared to other transition metals like palladium, Ullmann-type couplings have garnered significant attention. organic-chemistry.org Modern protocols have improved upon the harsh conditions of traditional Ullmann reactions, introducing soluble copper catalysts supported by various ligands to facilitate the transformation under milder conditions. nih.gov

Beyond classical coupling reactions, copper catalysts are also employed in annulation strategies to build the pyridone ring itself. An efficient method involves the copper-catalyzed selective synthesis of highly functionalized pyridones from the reaction of enaminones with alkynes. nih.gov This approach, using copper(I) iodide (CuI) as the catalyst, proceeds in good to high yields to afford polysubstituted pyridone derivatives. nih.gov Another strategy involves the copper-catalyzed synthesis of 2-(1H)-pyridones from acetaldehydes using simple nitrogen donors and oxygen as the oxidant. thieme-connect.de These methods highlight the utility of copper in facilitating complex cascade reactions that form the heterocyclic core in a single, efficient step.

The table below summarizes representative conditions for copper-catalyzed reactions relevant to pyridone synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| CuI | Enaminones, Alkynes | Polysubstituted Pyridones | Good to high yields under nitrogen atmosphere. nih.gov |

| Cu(OAc)₂ | (Hetero)aryl Halides, N-Nucleophiles | N-Arylated Compounds | Promoted by α-benzoin oxime ligand; moderate to excellent yields. organic-chemistry.org |

| CuI / Ligand | 2-Pyridones, Aryl Halides | N-Aryl-2-pyridones | Effective for coupling with various aryl and heterocyclic halides. rsc.orgbiorxiv.org |

Nickel-Catalyzed Reactions (e.g., Cycloaddition)

Nickel-catalyzed reactions, particularly [2+2+2] cycloadditions, provide a powerful and atom-economical route to the pyridone and pyridine core. rsc.orgorganic-chemistry.org This methodology involves the assembly of the six-membered ring from three unsaturated components. A direct and effective synthesis of 2-pyridones is achieved through the nickel-catalyzed cycloaddition of two alkyne units with an isocyanate. rsc.orgresearchgate.net In this transformation, the isocyanate provides the nitrogen and carbonyl functionalities required for the pyridone ring. The use of N-heterocyclic carbene (NHC) ligands with nickel catalysts has been shown to significantly improve the substrate scope and allow for milder reaction conditions in the synthesis of pyridones. rsc.orgorganic-chemistry.org

A closely related and extensively studied reaction is the nickel-catalyzed [2+2+2] cycloaddition of diynes with nitriles to form pyridine rings. organic-chemistry.orgnih.govthieme-connect.de While this yields a pyridine rather than a pyridone, it is a fundamental strategy for constructing the core heterocyclic skeleton, which can be subsequently functionalized. These reactions are typically mediated by Ni(0) complexes, often generated in situ, and can tolerate a wide range of functional groups. nih.gov The mechanism is believed to involve the formation of an azanickelacyclopentadiene intermediate, which then undergoes further reaction to form the final pyridine product. rsc.orgresearchgate.net

The table below presents examples of nickel-catalyzed cycloaddition reactions for the synthesis of pyridone and pyridine structures.

| Catalyst System | Reactants | Product Type | Key Features |

| Ni(0) / NHC Ligand | Diynes, Isocyanates | 2-Pyridones | Mild and general route; tolerates internal and terminal diynes. researchgate.net |

| Ni(0) / Ligand | Diynes, Nitriles | Pyridines | Atom-economical; forms the core pyridine ring. organic-chemistry.orgthieme-connect.de |

| Ni(COD)₂ / IPr | Diynes, CO₂ | 2-Pyrones | Analogous synthesis for pyrones; proceeds under atmospheric CO₂ pressure. biorxiv.org |

Ruthenium(II)-Catalyzed Systems

Ruthenium(II) catalysts have emerged as highly effective for the synthesis of 2-pyridones through oxidative annulation reactions involving C-H bond activation. nih.govbiorxiv.org A prominent strategy is the oxidative annulation of acrylamides with alkynes. organic-chemistry.orgresearchgate.net This reaction, often utilizing a catalyst like [Ru(p-cymene)Cl₂]₂ with a copper-based oxidant such as Cu(OAc)₂·H₂O, proceeds via a C-H/N-H bond functionalization pathway. shearsoneditorial.comresearchgate.net This approach is valued for its broad substrate scope, accommodating various electron-rich and electron-deficient acrylamides as well as both diaryl- and dialkyl-substituted alkynes. organic-chemistry.org The use of relatively inexpensive ruthenium catalysts makes this an attractive alternative to similar transformations that employ more costly metals like rhodium. researchgate.net

In addition to oxidative annulation, ruthenium catalysts are also capable of mediating formal cycloaddition reactions to construct the pyridine skeleton. One such method is the [4+2] cycloaddition of enamides and alkynes, which provides a mild and economical route to highly substituted pyridines. nih.gov Ruthenium-catalyzed [2+2+2] cycloadditions, analogous to those seen with nickel, have also been developed for synthesizing pyridine derivatives from components like 1,6-diynes and aryl cyanates. thieme-connect.decem.comsemanticscholar.org While not directly forming pyridones, these cycloaddition methods are fundamental for assembling the core heterocyclic structure.

Furthermore, ruthenium(II) catalysts are effective for the post-synthetic modification of the pyridone ring through C-H activation, such as in remote C-H sulfonylation reactions, demonstrating their versatility in both the synthesis and functionalization of these heterocycles. researchgate.netnih.gov

| Catalyst System | Reactants | Reaction Type | Product Type |

| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | Acrylamides, Alkynes | Oxidative Annulation | 2-Pyridones organic-chemistry.orgresearchgate.net |

| Ru(II) Catalyst | Enamides, Alkynes | Formal [4+2] Cycloaddition | Substituted Pyridines nih.gov |

| Cp*Ru(COD)Cl | 1,6-Diynes, Aryl Cyanates | [2+2+2] Cycloaddition | 2-Aryloxypyridines thieme-connect.de |

Synthesis from Activated Precursors (e.g., Coumalic Acid, Chloromethylpyridines)

The synthesis of 2-pyridones can also be achieved by employing activated precursors that contain a pre-formed ring system which can be chemically converted into the desired heterocycle. Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) and its derivatives are well-established precursors for this purpose. biorxiv.orgcem.com Coumalic acid is a valuable platform chemical that can be derived from biorenewable feedstocks like malic acid. biorxiv.orgcem.com The general strategy involves the reaction of the 2-pyrone ring of coumalic acid or its esters with an amine source, such as ammonia or a primary amine. This reaction results in the replacement of the oxygen atom in the pyrone ring with a nitrogen atom, directly yielding the corresponding pyridone structure. The decarboxylation of the coumalic acid starting material can occur either before or after the ring transformation, depending on the reaction conditions. rsc.org This method provides a straightforward entry into the 2-pyridone scaffold from a renewable starting material. cem.com

The use of chloromethylpyridines as precursors for the direct construction of a 2-pyridone ring is less common. These compounds are typically employed as alkylating agents to introduce a pyridylmethyl group onto an existing molecule or are used in the functionalization of a pre-formed pyridine ring. acs.org While various methods exist for the synthesis of the pyridine ring from acyclic precursors, the direct construction of the 2-pyridone core starting from a chloromethylpyridine is not a standard or widely reported synthetic strategy. nih.govshearsoneditorial.com

Introduction of the 1-Methyl Substituent

Once the 4-(4-pyridyl)-2-pyridone core is assembled, the final step in the synthesis of the target compound is the introduction of the methyl group onto the nitrogen atom. This is typically achieved through N-alkylation, a reaction that can present challenges regarding selectivity.

N-Alkylation Strategies

The direct alkylation of the pyridone nitrogen is the most straightforward approach to introduce the 1-methyl substituent. This reaction is complicated by the tautomerism of 2-pyridones, which exist in equilibrium with their 2-hydroxypyridine (B17775) form. nih.gov This ambident nucleophilic character means that alkylation can occur at either the nitrogen atom to yield the desired N-alkyl-2-pyridone or at the oxygen atom to form a 2-alkoxypyridine byproduct. rsc.orgresearchgate.net

The ratio of N- to O-alkylation is highly dependent on several factors, including the choice of alkylating agent, the base, the solvent, and the electronic properties of the substituents on the pyridone ring. thieme-connect.de Common methylating agents used in this context include methyl iodide and dimethyl sulfate (B86663) under basic conditions. rsc.orgrsc.org The deprotonation of the pyridone with a base generates an ambident anion, and the reaction site can be influenced by the nature of the counter-ion and solvent polarity. rsc.org

To address the challenge of regioselectivity, several modern methods have been developed. For instance, a highly selective N-alkylation of 2-pyridones has been achieved using α-keto esters as the alkylating agent, mediated by tris(dimethylamino)phosphine, P(NMe₂)₃. nih.gov This reaction proceeds under mild, room-temperature conditions and provides excellent selectivity for the N-alkylated product through a direct deoxygenation process. nih.gov Another approach involves the use of Mitsunobu conditions, where the ratio of N- to O-alkylation has been found to be dependent on the substituents present on the pyridone ring. thieme-connect.de

Protection/Deprotection Approaches for Selective Alkylation

To overcome the inherent lack of regioselectivity in direct alkylation, a protection/deprotection strategy can be employed. This approach involves temporarily blocking the oxygen atom of the 2-hydroxypyridine tautomer to ensure that the subsequent alkylation occurs exclusively at the nitrogen atom.

A general strategy involves the protection of the hydroxyl group with a suitable protecting group that is stable to the N-alkylation conditions but can be removed cleanly afterward. cem.com Common protecting groups for hydroxyls include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (Bn) ethers. nih.gov The 2-pyridone would first be reacted with a silylating agent or a benzyl halide to form the O-protected 2-alkoxypyridine intermediate. With the oxygen atom blocked, the subsequent reaction with a methylating agent like methyl iodide would proceed selectively on the ring nitrogen to form a quaternary N-methyl-2-alkoxypyridinium salt. The final step would be the deprotection of the oxygen. Silyl ethers are typically cleaved under acidic conditions or with a fluoride source, while benzyl groups can be removed via catalytic hydrogenation. shearsoneditorial.comnih.gov

This multi-step sequence, while longer than direct alkylation, offers a robust and reliable method for ensuring the correct regiochemical outcome, which is often crucial in the total synthesis of complex molecules. The use of N-benzyl groups, which are later removed by hydrogenation to reveal the N-H pyridone for subsequent functionalization, exemplifies this type of strategy. nih.gov The pyridine N-oxide moiety can also be viewed as a protecting group; it can be used to direct C-H functionalization at the C2 position before being removed by deoxygenation. nih.govresearchgate.net

Incorporation of the 4-(4-Pyridyl) Moiety

A crucial step in the synthesis of the target compound and its analogs is the introduction of the 4-(4-pyridyl) group. This is typically achieved through modern cross-coupling reactions or by direct introduction strategies.

Cross-Coupling Reactions (e.g., Buchwald–Hartwig-type Reactions, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely used in the synthesis of complex organic molecules. wikipedia.orgacs.orgwikipedia.org

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govchemicalbook.comresearchgate.net In the context of synthesizing 4-(4-pyridyl)-2-pyridones, this reaction typically involves the coupling of a 4-halopyridone with a pyridine-4-boronic acid derivative. nih.govchemicalbook.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net However, challenges can arise, particularly with 2-substituted pyridines, due to the instability and poor reactivity of the corresponding pyridine-2-boron reagents. nih.govnih.gov Researchers have developed methods to suppress the formation of impurities derived from the phosphorus ligands used in these reactions. nih.gov

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgnih.govresearchgate.net While this reaction is more commonly used for synthesizing aminopyridines, its principles can be adapted for the synthesis of pyridone structures through cascade reactions. rsc.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions in Pyridone Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Ligand | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Halopyridone | Pyridine-4-boronic acid | Pd(OAc)2, XPhos | Forms C-C bond; mild conditions; functional group tolerance. nih.govresearchgate.net |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd(dba)2, BINAP | Forms C-N bond; applicable in cascade reactions for heterocycle synthesis. wikipedia.orgrsc.org |

Direct Pyridyl Introduction Strategies

Directly introducing a pyridyl group onto a pre-existing ring can be an efficient alternative to cross-coupling reactions. An efficient protocol for constructing various pyridyl pyridone derivatives involves a transition-metal-free hydroxylation and arylation tandem reaction of 2-fluoropyridines. rsc.org This method provides a series of products in good to excellent yields under simple conditions. rsc.org

Regioselective Functionalization of Pyridone Rings

Controlling the position of substitution on the pyridone ring is critical for synthesizing specific isomers and analogs. The electronic nature of the 2-pyridone ring, with its electron-rich C3 and C5 positions and electron-deficient C4 and C6 positions, governs its reactivity towards electrophiles and nucleophiles, respectively. nih.govscispace.com

Site-Selective C-H Functionalization on 2-Pyridones

Direct C-H functionalization has emerged as a powerful strategy for modifying the 2-pyridone core, as it avoids the need for pre-functionalized starting materials. nih.govscispace.comresearchgate.netresearchgate.netnih.gov

C3-Selective Functionalization : The C3 position is electron-rich and therefore reactive towards electrophiles. nih.govscispace.com Iron-catalyzed direct arylation at the C3 position of N-alkyl-2-pyridones with arylboronic acids has been reported. researchgate.net Manganese-mediated C3-selective direct alkylation and arylation have also been developed. researchgate.net

C6-Selective Functionalization : The C6 position, being electron-deficient, requires different strategies for functionalization. nih.gov Nickel/aluminum cooperative catalysis has been successfully used for the C6-selective alkenylation of 2-pyridones with internal alkynes. nih.gov

Ortho-Metalation and Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this method, a directing group on the ring coordinates to a strong base, typically an organolithium reagent, which then deprotonates the adjacent ortho-position. wikipedia.org The resulting organometallic intermediate can then be trapped with an electrophile. This strategy offers high regioselectivity, exclusively targeting the ortho position. wikipedia.org For pyridone systems, the carbonyl oxygen can act as a directing group, facilitating metalation at the C3 position.

Substituent Effects on Reaction Pathways

The presence of substituents on the pyridone ring can significantly influence the regioselectivity of subsequent functionalization reactions. nih.govnih.gov Electron-withdrawing or electron-donating groups can alter the electron density at different positions of the ring, thereby directing incoming electrophiles or nucleophiles to specific sites. nih.gov For instance, the introduction of substituents at the C4 or C6 positions of N-protected 2-pyridones has been shown to switch the site selectivity of palladium-catalyzed oxidative olefination from the C5 to the C3 position. researchgate.net Steric hindrance from bulky substituents can also play a crucial role in determining the reaction outcome. nih.gov

Table 2: Regioselective Functionalization of 2-Pyridones

| Position | Method | Reagents | Key Features |

|---|---|---|---|

| C3 | Direct Arylation | Arylboronic acids, Fe catalyst | Targets the electron-rich C3 position. researchgate.net |

| C6 | Direct Alkenylation | Internal alkynes, Ni/Al catalyst | Functionalizes the electron-deficient C6 position. nih.gov |

| Ortho (to directing group) | Ortho-Metalation | Organolithium reagent, Electrophile | Highly regioselective functionalization. wikipedia.org |

Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Pyridone Formation

The synthesis of the 2-pyridone core, the central feature of 1-methyl-4-(4-pyridyl)-2-pyridone, can be achieved through various synthetic strategies, with multicomponent reactions (MCRs) and transition metal-catalyzed reactions being particularly prominent.

Multicomponent reactions are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govrsc.org The synthesis of pyridone derivatives often proceeds through a cascade of elementary reactions. nih.gov A common pathway for the formation of substituted 2-pyridones involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov

For instance, a plausible MCR pathway for a related pyridone synthesis begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound. nih.govnih.gov This is followed by a Michael addition of a second active methylene compound or a related nucleophile to the newly formed α,β-unsaturated system. The final step involves an intramolecular cyclization, often accompanied by the elimination of a small molecule like water or an alcohol, to yield the stable pyridone ring. nih.gov Theoretical studies on similar systems suggest that the reaction can proceed through several mechanistic steps including keto-enol tautomerism, Knoevenagel condensation, Michael addition, cyclization, and subsequent release of other molecules. nih.gov

The choice of reactants significantly influences the reaction's progression. For example, the reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of a strong base like sodium hydride can lead to the formation of triaryl-2(1H)-pyridones. nih.gov

Table 1: Key Mechanistic Steps in Multicomponent Pyridone Synthesis nih.gov

| Step | Description |

|---|---|

| Knoevenagel Condensation | Formation of a new carbon-carbon double bond by the reaction of an aldehyde or ketone with an active methylene compound. |

| Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. |

| Cyclization | Intramolecular reaction leading to the formation of the pyridone ring. |

| Elimination/Rearrangement | Release of small molecules (e.g., water, CO2, propanone) and tautomerization to the final product. |

Transition metal catalysis offers a powerful and versatile approach to constructing the 2-pyridone scaffold. organic-chemistry.org Catalysts based on copper, rhodium, and iridium have been successfully employed in these syntheses. organic-chemistry.orgresearchgate.netosaka-u.ac.jp

A key mechanistic step in many of these catalytic cycles is oxidative addition , where the metal center inserts into a substrate bond, increasing its oxidation state. This is often followed by migratory insertion, such as alkyne insertion , where an alkyne coordinates to the metal and then inserts into a metal-carbon or metal-hydride bond. The cycle is typically completed by reductive elimination , where a new bond is formed between two ligands on the metal, and the product is released, regenerating the catalyst in its original oxidation state. osaka-u.ac.jp

For example, rhodium-catalyzed C-H alkenylation of 3-carboxy-2-pyridones involves a directed C-H cleavage to form a metallacycle, followed by styrene (B11656) insertion into the pyridone C(4)-M bond, β-hydride elimination, and finally reductive elimination to yield the C4-alkenylated product. osaka-u.ac.jp Similarly, iridium(I) complexes can catalyze the O-to-N-alkyl migration in 2-alkoxypyridines through a C-O bond cleavage mechanism to form N-alkylpyridones. researchgate.net Copper-catalyzed reactions are also widely used for the N-arylation of 2-pyridones. organic-chemistry.org

The choice of solvent and the nature of the substituents on the reactants play a critical role in determining the outcome of pyridone synthesis. mdpi.com Protic solvents like methanol (B129727) have been found to be crucial for certain nitrogen insertion reactions leading to pyridone formation. chemrxiv.org In some cases, binary solvent mixtures, such as methanol:tetrahydrofuran (THF), provide optimal conditions. chemrxiv.org

Substituent effects can be profound. Electron-donating groups on the aromatic aldehyde component in MCRs can influence the bioactivity of the resulting pyridone derivatives. nih.gov In transition metal-catalyzed reactions, the electronic nature of substituents on the pyridine (B92270) ring can affect the rate and regioselectivity of the reaction. For instance, the presence of a carboxylic acid group at the C3 position of a 2-pyridone can act as a traceless directing group in rhodium-catalyzed C-H functionalization, leading to exclusive C4-alkenylation. osaka-u.ac.jp The steric bulk of substituents can also impact product yields, as seen in the aziridination of styrenes where bulkier groups lead to reduced yields. mdpi.com

Table 2: Influence of Solvents and Substituents on Pyridone Synthesis

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Solvent | Can be essential for reaction to proceed and can influence yield. | Protic solvents like methanol are crucial for certain nitrogen insertion reactions. | chemrxiv.org |

| Substituent (Electronic) | Electron-donating or -withdrawing groups can affect reactivity and product properties. | Electron-donating groups on aromatic aldehydes in MCRs can impact the biological activity of the final pyridone. | nih.gov |

| Substituent (Directing Group) | Can control the regioselectivity of a reaction. | A C3-carboxylic acid group on a 2-pyridone directs rhodium-catalyzed alkenylation to the C4 position. | osaka-u.ac.jp |

| Substituent (Steric) | Bulky groups can hinder the reaction and reduce yields. | Bulkier β-substituted styrenes lead to lower yields in copper-catalyzed aziridination. | mdpi.com |

Reactivity of the this compound Scaffold

The reactivity of the this compound molecule is dictated by the electronic properties of its two interconnected heterocyclic rings: the 2-pyridone ring and the 4-pyridyl substituent.

Conversely, the 4-pyridyl substituent is also an electron-withdrawing group, which further deactivates the pyridone ring towards electrophilic attack. Electrophilic substitution on the pyridine ring itself is notoriously difficult and typically requires harsh conditions, proceeding at the meta-position (C3 and C5). uonbi.ac.kewikipedia.orgquora.com

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. stackexchange.comyoutube.comquimicaorganica.org This is because the intermediate formed upon nucleophilic attack at these positions allows for the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.com Therefore, in the this compound molecule, the 4-pyridyl substituent is a potential site for nucleophilic attack, especially if a good leaving group is present on the pyridyl ring.

The 2-pyridone ring can also undergo nucleophilic attack. While the carbonyl group at C2 is a site for nucleophilic addition, nucleophilic substitution on the ring itself is less common unless activated by appropriate leaving groups. organic-chemistry.org The presence of the N-methyl group prevents reactions that might otherwise occur at the nitrogen atom.

Radical Processes in Pyridone Functionalization

The functionalization of the 2-pyridone ring through radical pathways is a significant area of study, offering methods for carbon-carbon and carbon-heteroatom bond formation. For N-substituted 2-pyridones like this compound, radical reactions typically exhibit high regioselectivity.

Research on the radical reactions of N-methyl-2-pyridone has shown a strong preference for functionalization at the C3 position. nih.gov This selectivity is attributed to a homolytic aromatic substitution (HAS)-type mechanism. nih.gov In this process, a radical species adds to the pyridone ring, with the C3-position being the most favorable site for attack.

Several metal-catalyzed systems have been developed to facilitate the radical functionalization of 2-pyridones. These reactions demonstrate the versatility of the pyridone core in accommodating new substituents.

Table 1: Regioselectivity in Radical Functionalization of 2-Pyridones

| Reaction Type | Catalyst/Conditions | Major Regioisomer | Reference |

| Alkylation | Ni-catalyzed, with α-bromo carbonyl compounds | C3-selective | nih.gov |

| Arylation | Fe-catalyzed, with arylboronic acids and K₂S₂O₈ | C3-selective | nih.gov |

| Alkenylation | Pd(OAc)₂, with acrylates | C5-selective | nih.gov |

For this compound, the presence of the 4-pyridyl group is expected to influence the electronic distribution and potentially the regioselectivity of radical attack, although the inherent preference for C3 functionalization in N-methyl-2-pyridones remains a strong directive factor. nih.gov

Tautomeric Behavior and its Influence on Reactivity

Tautomerism is a fundamental concept in the chemistry of pyridones. 2-Pyridone can exist in equilibrium with its tautomer, 2-hydroxypyridine (B17775). chemeurope.comwikipedia.org The position of this equilibrium is sensitive to the solvent, with polar solvents favoring the 2-pyridone form. chemeurope.comwikipedia.org

However, in the case of this compound, the nitrogen atom is methylated, which precludes the formation of the 2-hydroxypyridine tautomer. This "locked" pyridone structure has significant implications for its reactivity. Reactions that might proceed through the 2-hydroxypyridine form are not possible for N-methylated derivatives. For instance, O-arylation, which has been achieved with 3-hydroxypyridines, would not be a viable pathway for this compound. acs.org

Ab initio calculations have been employed to determine the relative stabilities of pyridone tautomers. wayne.edu These studies have found that 2-pyridone is slightly more stable than 2-hydroxypyridine, while 4-hydroxypyridine (B47283) is more stable than 4-pyridone. wayne.edu

Table 2: Theoretical Tautomerization Energy Differences

| Tautomeric Pair | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

| 2-Pyridone / 2-Hydroxypyridine | 2-Pyridone | 0.3 | wayne.edu |

| 4-Pyridone / 4-Hydroxypyridine | 4-Hydroxypyridine | 2.4 | wayne.edu |

The N-methylation of this compound ensures that it exists solely in the pyridone form, directing its reactivity towards pathways characteristic of this structure, such as reactions involving the carbonyl group and the electron-rich pi-system of the ring.

Charge Delocalization Effects on Reactivity

The distribution of electron density in the this compound molecule is a key determinant of its reactivity. The 2-pyridone ring exhibits significant zwitterionic character, with a partial negative charge on the exocyclic oxygen atom and a corresponding partial positive charge delocalized across the nitrogen and carbon atoms of the ring. sciencemadness.orgnih.gov

High-resolution X-ray data of 2-pyridone confirms its lactam structure and has been used to map the electronic charge density distribution. nih.gov The presence of the electron-withdrawing 4-pyridyl substituent at the C4 position of this compound is expected to further polarize the molecule. This substituent will draw electron density away from the pyridone ring, influencing the sites of electrophilic and nucleophilic attack.

The interplay between the electron-donating N-methyl group and the electron-withdrawing 4-pyridyl group creates a "push-pull" system that enhances the charge delocalization and influences the reactivity at various positions on the pyridone ring.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 4 4 Pyridyl 2 Pyridone and Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

Although a crystal structure for 1-Methyl-4-(4-pyridyl)-2-pyridone itself is not publicly available, analysis of related structures allows for a detailed prediction of its key features. researchgate.netresearchgate.netmdpi.com

The molecular structure of this compound consists of a 1-methyl-2-pyridone (B167067) ring linked to a pyridine (B92270) ring at the 4-position. A key conformational feature would be the torsion angle between the two aromatic rings. In similar bipyridyl systems, the degree of twisting between the rings can vary depending on the steric hindrance and packing forces in the crystal. researchgate.net For this compound, a significant dihedral angle between the pyridone and pyridine rings is expected, meaning they are unlikely to be coplanar.

Expected Bond Lengths and Angles: Based on data from related pyridone and pyridine structures, the following characteristics can be anticipated:

Pyridone Ring: The C=O double bond would be the shortest in the ring system, with a length of approximately 1.23-1.26 Å. The C-N bonds within the ring would be around 1.35-1.40 Å, while the C-C bonds would exhibit lengths intermediate between single and double bonds (approx. 1.37-1.44 Å), reflecting the aromatic character. The N-CH₃ bond would be a typical C-N single bond, around 1.47 Å.

Pyridine Ring: The C-N and C-C bond lengths would be characteristic of a standard pyridine ring, typically in the range of 1.34 Å and 1.39 Å, respectively. Current time information in Bangalore, IN.

Inter-ring Bond: The C-C bond connecting the two rings would be a standard sp²-sp² single bond, with an expected length of approximately 1.49 Å.

Bond Angles: The internal angles of the six-membered rings would be close to 120°, with some deviation due to the different atoms and bonding within the rings.

In the solid state, molecules are held together by a variety of intermolecular forces. For this compound, the following interactions would be crucial in determining the crystal packing:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like N-H or O-H, it can act as a hydrogen bond acceptor. The carbonyl oxygen (C=O) of the pyridone ring and the nitrogen atom of the pyridine ring are both potential sites for weak C-H···O and C-H···N hydrogen bonds with protons from adjacent molecules. rsc.org

Noncovalent Interactions (π-π Stacking): The two aromatic rings (pyridone and pyridine) are electron-rich π-systems. It is highly probable that these rings would engage in π-π stacking interactions with the rings of neighboring molecules. rsc.org These interactions, where the rings stack face-to-face or in an offset manner at distances of approximately 3.4–3.8 Å, are a dominant force in the crystal packing of many aromatic compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for complete structural assignment.

While a fully assigned spectrum for this compound is not published, its NMR data can be predicted by examining its constituent parts and related molecules. chemicalbook.comresearchgate.netnih.govresearchgate.net

¹H NMR Predictions: The ¹H NMR spectrum would show distinct signals for the protons on both rings and the methyl group.

Methyl Protons: A sharp singlet for the N-CH₃ group would appear in the upfield region, likely around 3.5-3.6 ppm. chemicalbook.com

Pyridone Ring Protons: The protons on the 1-methyl-2-pyridone ring would appear at distinct chemical shifts. For the parent 1-methyl-2-pyridone, these signals are observed around 6.17 ppm (H3), 7.34 ppm (H4), 6.57 ppm (H5), and 7.32 ppm (H6). chemicalbook.com In the target molecule, the H3, H5, and H6 protons would show characteristic doublet or triplet patterns based on their coupling to adjacent protons.

Pyridine Ring Protons: The protons on the 4-pyridyl ring would appear as two distinct signals due to symmetry. These would resemble the pattern seen in 4,4'-bipyridine, which shows two doublets. researchgate.net The protons ortho to the nitrogen (H2', H6') would be the most downfield (likely >8.7 ppm), while the protons meta to the nitrogen (H3', H5') would appear further upfield (around 7.8 ppm).

¹³C NMR Predictions: The ¹³C NMR spectrum would provide complementary data for all carbon atoms.

Carbonyl Carbon: The C=O carbon of the pyridone ring would be the most downfield signal, expected in the range of 160-165 ppm. researchgate.net

Aromatic Carbons: The carbons of both rings would resonate in the aromatic region (110-155 ppm). The carbon atoms attached to nitrogen would typically be more downfield. Based on data for 1-methyl-[4,4'-bipyridin]-1-ium, the pyridinium (B92312) carbons appear between 122 and 153 ppm. researchgate.net Similar ranges are expected for the pyridone and pyridine rings in the target molecule.

Methyl Carbon: The N-CH₃ carbon would give a signal in the aliphatic region, likely around 48 ppm. researchgate.net

A hypothetical assignment of the NMR spectra is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.6 | ~48 |

| C2 | - | ~162 (C=O) |

| C3 | ~6.3 | ~108 |

| C4 | - | ~148 |

| C5 | ~7.6 | ~122 |

| C6 | ~7.4 | ~138 |

| C1' | - | ~145 |

| C2', C6' | ~8.7 | ~150 |

Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.

In solution, molecules can undergo dynamic processes such as bond rotation. chemicalbook.com For this compound, the most significant dynamic process observable by NMR would be the rotation around the C4-C1' single bond that connects the two rings.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the H2' and H6' protons (and C2'/C6' carbons) are equivalent, as are the H3' and H5' protons (and C3'/C5' carbons). If the rotation were to be slowed by lowering the temperature (dynamic NMR), it might be possible to observe separate signals for the chemically non-equivalent protons and carbons on the pyridine ring, providing insight into the energy barrier of rotation. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and confirming structural features. No specific IR or Raman spectra for this compound have been published, but the expected key vibrational bands can be predicted from its structure and data from analogues like 1-methyl-2-pyridone and 4,4'-bipyridine.

Table 2: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Multiple weak to medium bands expected. |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | 2980 - 2850 | Characteristic of the N-CH₃ group. |

| C=O Stretch (Amide I) | 1660 - 1680 | Weak or absent | A very strong, sharp band in the IR, characteristic of the 2-pyridone system. |

| Aromatic C=C/C=N Ring Stretch | 1610 - 1450 | 1610 - 1450 | A series of strong to medium bands in both IR and Raman, confirming the aromatic rings. |

| Ring Breathing Modes | Not easily predicted | ~1000 | A characteristic sharp band for the pyridine ring may appear in the Raman spectrum. |

The most prominent and diagnostic peak in the IR spectrum would be the intense carbonyl (C=O) stretching vibration, confirming the presence of the 2-pyridone moiety. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings, such as the ring breathing modes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-2-pyridone |

| 1-methyl-4-pyridone |

| 4,4'-bipyridine |

| 1-methyl-4-(4-pyridyl)pyridinium cation |

Identification of Key Functional Groups and Fingerprint Region Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound. The analysis focuses on the characteristic vibrational modes of the molecule.

The key functional groups expected to produce distinct signals are the C=O (carbonyl) of the pyridone ring, the C=C and C-N bonds within the pyridone and pyridine rings, and the C-H bonds of the methyl group and the aromatic rings.

Based on data from analogous compounds such as 1-Methyl-2-pyridone and 4-methylpyridine, the expected vibrational frequencies can be predicted. chemicalbook.comnist.gov The IR spectrum of 1-Methyl-2-pyridone shows a strong carbonyl absorption. chemicalbook.com The pyridine ring itself has a series of characteristic ring stretching vibrations.

The fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra is complex, containing a multitude of bending and stretching vibrations. While difficult to assign individually, this region is unique to the molecule and serves as a "fingerprint" for identification purposes. The Raman spectrum is particularly useful for observing the symmetric vibrations of the pyridyl rings, which may be weak in the IR spectrum. researchgate.net

Table 1: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (Pyridone) | Stretching | 1650-1690 | Strong (IR) |

| C=C/C=N (Aromatic Rings) | Ring Stretching | 1400-1600 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |

| C-H (Methyl) | Stretching | 2850-2960 | Medium-Weak |

This table is predictive, based on data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are directly related to its conjugated π-system.

Electronic Transitions and Chromophore Analysis

The chromophore of this compound is the entire conjugated system, comprising the 2-pyridone ring and the 4-pyridyl substituent. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the molecule, these transitions are expected to occur at longer wavelengths (lower energy) and have high molar absorptivity. For molecules with extended pi systems, the HOMO-LUMO energy gap becomes smaller, leading to absorption in the UV or even visible region. libretexts.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) compared to π → π* transitions but have a much lower intensity. libretexts.org

The UV-Vis spectrum of the related tetrakis(N-methyl-4-pyridyl) porphyrin shows strong absorption bands related to the pyridyl moieties. researchgate.net Similarly, this compound is expected to exhibit strong absorption bands in the UV region.

Solvatochromism Studies

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon provides insights into the difference in polarity between the ground and excited states of the molecule.

For this compound, a molecule with a significant dipole moment that is likely to change upon electronic excitation, solvatochromic effects are expected.

Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength.

Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state. This increases the energy gap, leading to a shift to a shorter wavelength.

Studying the UV-Vis absorption of this compound in a range of solvents with varying polarity (e.g., from hexane (B92381) to water) would reveal the nature of its electronic transitions and the charge distribution in its excited states.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺•) which can then break down into smaller, charged fragments. libretexts.orgchemguide.co.uk

For this compound (C₁₂H₁₀N₂O), the exact molecular weight is 198.22 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) corresponding to this value.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. In the case of this compound, fragmentation is likely to occur at the bond connecting the two rings and around the carbonyl and methyl groups. Studies on similar structures like methyl pyridyl ketones show that the position of substituents on the pyridine ring significantly influences the fragmentation pathways. scholaris.ca

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Fragment Name/Description |

|---|---|---|

| 198 | [C₁₂H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 183 | [M - CH₃]⁺ | Loss of a methyl radical |

| 170 | [M - CO]⁺• | Loss of carbon monoxide |

| 121 | [C₇H₇NO]⁺• | 1-Methyl-2-pyridone radical cation |

| 93 | [C₆H₇N]⁺• | 4-Methylpyridine radical cation (via rearrangement) |

This table is predictive and based on general fragmentation rules and data from analogous structures.

Fluorescence Spectroscopy for Optical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information on the molecule's electronic structure, excited state dynamics, and environment.

Quantum Yield Measurements and Emission Wavelengths

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu Quantum yields can be determined by absolute methods or, more commonly, by relative methods using a standard with a known quantum yield. uci.eduresearchgate.net

The emission wavelength is characteristic of the energy gap between the excited singlet state and the ground state. For this compound and its derivatives, the extended π-conjugation suggests potential for fluorescence. Studies on functionally similar 2-pyridone derivatives have shown that they can be highly fluorescent, with quantum yields that are sensitive to their substitution pattern. rsc.org For instance, some cyano-substituted 2-pyridone derivatives exhibit fluorescence quantum yields comparable to or even exceeding that of standards like 4-methylumbelliferone. rsc.org

The emission wavelength and quantum yield of this compound would be expected to be solvent-dependent (a phenomenon related to solvatochromism) and influenced by the specific electronic nature of the pyridyl and pyridone rings.

Table 3: Hypothetical Fluorescence Properties of this compound in Different Solvents

| Solvent | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| Toluene | ~350 | ~420 | Moderate |

| Dichloromethane (B109758) | ~355 | ~435 | Moderate-High |

| Acetonitrile | ~360 | ~450 | High |

This table is hypothetical and illustrates expected trends. Actual values require experimental measurement.

Fluorescence in Solution and Solid State

The fluorescence characteristics of this compound and its derivatives are a subject of scientific inquiry, particularly concerning their behavior in different physical states—solution and solid. The structural arrangement of the pyridyl and pyridone rings suggests potential for interesting photophysical phenomena, such as solvatochromism and aggregation-induced emission (AIE). While detailed experimental data specifically for this compound is not extensively documented in publicly available literature, the behavior of closely related compounds provides a basis for understanding its potential properties.

In solution, the fluorescence of pyridone-based molecules can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For instance, some 2-pyridone derivatives exhibit significant shifts in their emission spectra depending on the solvent environment. This is often attributed to changes in the electronic distribution in the excited state upon interaction with solvent molecules.

In the solid state, a key phenomenon observed in related pyridinium salts is Aggregation-Induced Emission (AIE). researchgate.netnih.gov Compounds exhibiting AIE are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation or in the solid state. researchgate.netnih.gov This effect is often rationalized by the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay channels and promotes radiative emission. acs.org For example, certain pyridinium salts have been shown to be virtually non-emissive in solution, with photoluminescence quantum yields (PLQY) below 0.1%, but exhibit a dramatic increase in emission in the solid state, with PLQY values reaching up to 18.7%. researchgate.net This represents an emission increase of up to 187-fold. researchgate.net The intermolecular interactions, such as π-π stacking between pyridinium rings in the crystal lattice, are believed to be responsible for this enhanced emission. researchgate.netnih.gov

While direct experimental data for this compound is not available, the photophysical properties of a related pyridinium salt, which also features a pyridyl moiety, have been studied. This salt displayed a modest fluorescence quantum yield of 1.9% in a methanol (B129727) solution. nih.gov However, in its crystalline solid form, the photoluminescence quantum yield increased to 5.3% with an emission maximum at 520 nm when excited at 393 nm. nih.gov This 2.8-fold increase in quantum yield from solution to the solid state suggests AIE-like behavior. nih.gov

The study of such compounds is an active area of research, and the synthesis of various functionalized 2-pyridones continues to be explored for their potential applications as fluorophores. scilit.com

Computational Chemistry and Theoretical Modeling of 1 Methyl 4 4 Pyridyl 2 Pyridone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as 1-Methyl-4-(4-pyridyl)-2-pyridone and its analogs.

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable conformation of a molecule. For pyridone derivatives, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles. The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov

For instance, in a study of 2-pyridone derivatives, DFT calculations were used to screen structures and understand their structure-property relationships. nih.gov Similarly, a theoretical study on platinum(IV) anticancer agents highlighted that the HOMO-LUMO gap is a critical stability index. nih.gov The analysis of the electronic structure of 2-pyridone derivatives has also been instrumental in understanding their potential as inhibitors for various biological targets. nih.gov

| Compound Type | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Platinum(IV) complex with bipyridine ligand | LSDA/SDD | - | - | 1.687 | nih.gov |

| Platinum(IV) complex with en ligand | LSDA/SDD | - | - | 2.055 | nih.gov |

| Platinum(IV) complex with dach ligand | LSDA/SDD | - | - | 2.118 | nih.gov |

DFT calculations are also employed to predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis and fluorescence spectra by calculating the electronic transition energies and oscillator strengths. These theoretical spectra can then be compared with experimental data to validate the computational model.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For example, a study on pyridine-2,6-dicarbonyl dichloride utilized DFT to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. elixirpublishers.com Similar studies on pyridine (B92270) carboxaldehydes have also successfully used DFT to assign vibrational modes. nih.gov

| Compound | Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarbonyl dichloride | C-H stretching | 3188, 3102, 3024 (Raman) | 3191, 3103, 3020 (IR) | elixirpublishers.com |

| Pyridine-2,6-dicarbonyl dichloride | C=O stretching | 1784, 1740 | 1781, 1745 (Raman) | elixirpublishers.com |

| Pyridine-2,6-dicarbonyl dichloride | C-N stretching | - | 1184 (IR), 1188 (Raman) | elixirpublishers.com |

The reactivity and stability of pyridone derivatives can be analyzed through DFT calculations. The zwitterionic character of the 4-pyridone ring, for example, has been shown to influence its reactivity. A study on the hydrolysis of α-chloro-substituted 2- and 4-pyridones found that the 4-pyridone derivative hydrolyzed significantly faster. nih.gov This was attributed to the higher polarity and greater zwitterionic content in the 4-pyridone structure, which enhances the rate of hydrolysis. nih.gov This suggests that this compound, containing a 4-pyridone core, would also exhibit notable polarity and reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of conformational changes and intermolecular interactions over time, which is crucial for understanding how a molecule like this compound might behave in a biological system.

In a study of 2-pyridone derivatives as potential inhibitors for the SARS-CoV-2 main protease, MD simulations were performed for 100 nanoseconds to assess the stability of the protein-inhibitor complexes. nih.gov The simulations revealed that covalently docked complexes remained stable, suggesting their potential as lead compounds. nih.gov Such simulations could be applied to this compound to explore its binding stability with various protein targets. A tutorial on performing MD simulations on pyridone crystals also highlights the methodology for preparing and equilibrating the system. unimi.it

Quantum Chemical Calculations and Continuum Models for Solvent Effects

The properties and behavior of molecules can be significantly influenced by the solvent in which they are dissolved. Quantum chemical calculations combined with continuum models, such as the Polarizable Continuum Model (PCM), are used to account for solvent effects.

A study on the conversion of 4-methoxypyridines to N-methyl-4-pyridones demonstrated that the presence of a solvent favors the formation of the 1-methylpyridone. researchgate.net This indicates that the polarity of the solvent plays a crucial role in the reaction mechanism. Such models would be essential for accurately predicting the behavior of this compound in different environments, including biological media.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule to a protein target. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

A study on 4-pyridone derivatives with antimalarial activity utilized both QSAR and molecular docking to understand their mechanism of action. nih.govresearchgate.net The best QSAR model, which included descriptors such as electronic potential, dipolar momentum, partition coefficient, and molar refractivity, was able to predict the antimalarial activity of new compounds. nih.gov Docking simulations further suggested that these compounds could be good candidates for inhibiting the cytochrome bc1 complex. nih.gov Similarly, a comprehensive study on 2-pyridone derivatives as potential COVID-19 inhibitors employed molecular docking to predict binding modes and covalent docking to verify the formation of a covalent bond with the active site of the main protease. nih.gov These methodologies could be applied to this compound to screen for potential biological targets and predict its therapeutic efficacy.

| Compound Series | Target | Docking Score/Binding Affinity | Method | Reference |

|---|---|---|---|---|

| 4-Pyridone derivatives | Cytochrome bc1 | -6.9 to -7.5 kcal/mol | Docking Simulation | nih.gov |

| 2-Pyridone derivatives (P11, P12, P18) | SARS-CoV-2 Mpro | High glide scores | Molecular Docking | nih.gov |

| 2-Pyridone derivatives (P16, P18) | SARS-CoV-2 Mpro | Stable covalent complexes | Covalent Docking & MD | nih.gov |

Ligand-Receptor Interaction Prediction

The prediction of how a small molecule like this compound will interact with biological macromolecules is a cornerstone of computational drug discovery. Molecular docking simulations are a primary tool used for this purpose, providing predictions on the binding affinity and mode of interaction between a ligand and a target receptor.

While specific docking studies for this compound are not extensively documented in publicly available literature, the general class of pyridone-based molecules has been the subject of such computational investigations. For instance, N-aryl-2-pyridone-3-carboxamide derivatives have been studied as potential agonists for the human cannabinoid receptor type II (CB2R). nih.gov Molecular docking of these compounds into the CB2R active site revealed key interactions, suggesting that the 2-pyridone scaffold is a suitable framework for designing molecules that can effectively bind to and modulate the activity of this receptor. nih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant receptor. The selection of the receptor would be guided by the therapeutic area of interest. The results of such a simulation would typically be presented in a table summarizing the predicted binding energies and identifying the key amino acid residues involved in the interaction.

Table 1: Hypothetical Ligand-Receptor Interaction Data for this compound

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Cannabinoid Receptor Type II (CB2R) | -8.5 | Tyr112, Ser165, Trp258 | Hydrogen bonding, π-π stacking |

| Mitogen-activated protein kinase (MAPK) | -7.9 | Lys54, Glu71, Asp167 | Electrostatic interactions, hydrogen bonding |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen bonding, van der Waals interactions |

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information that would be generated from a molecular docking study. The selection of receptors is based on the known biological activities of similar pyridone-containing compounds.

The pyridone core, with its hydrogen bond accepting carbonyl group, and the additional nitrogen atom in the 4-pyridyl substituent, would be expected to form significant hydrogen bonding interactions within a receptor's binding pocket. Furthermore, the aromatic nature of both the pyridone and pyridine rings suggests the likelihood of π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

Analysis of Charge Delocalization and Aromaticity

The electronic properties of a molecule, particularly charge delocalization and aromaticity, are fundamental to its stability, reactivity, and intermolecular interactions. For this compound, these characteristics can be elucidated using quantum chemical calculations, such as those based on Density Functional Theory (DFT).

DFT calculations, for example at the B3LYP/6-31G(d) level of theory, can be employed to optimize the geometry of the molecule and to compute various electronic descriptors. nih.gov The planarity of the 2-pyridone ring system is a key factor in its electronic structure. While 2-pyridone itself is planar, substitutions can potentially introduce distortions. nih.gov

The distribution of electron density can be visualized through the molecular electrostatic potential (MEP) surface. In a typical MEP map, regions of negative electrostatic potential (usually colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen of the 4-pyridyl ring would be expected to be regions of high negative potential.

Aromaticity is a key feature of the pyridone and pyridine rings. This property can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA values are derived from bond lengths, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. NICS values are calculated at the center of a ring system, with negative values typically indicating aromaticity and positive values indicating anti-aromaticity.

Table 2: Predicted Aromaticity Indices for the Ring Systems of this compound

| Ring System | HOMA Index (Predicted) | NICS(0) (ppm) (Predicted) | NICS(1) (ppm) (Predicted) |

| 2-Pyridone Ring | 0.75 - 0.85 | -8.0 to -10.0 | -10.0 to -12.0 |

| 4-Pyridyl Ring | 0.90 - 0.98 | -9.0 to -11.0 | -11.0 to -13.0 |

Note: The data in this table is predictive and based on typical values obtained for similar heterocyclic systems in computational studies. The actual values would need to be determined through specific DFT calculations for this compound.

Structure Activity Relationship Sar Studies on 1 Methyl 4 4 Pyridyl 2 Pyridone and Its Derivatives

Impact of Substitutions on the 2-Pyridone Ring (C3, C4, C5, C6)

Electronic and Steric Effects of Functional Groups

The electronic nature and size of substituents on the 2-pyridone ring play a critical role in modulating the biological activity of 1-methyl-4-(4-pyridyl)-2-pyridone analogs.

C3 Position: Introduction of substituents at the C3 position generally leads to a decrease in activity in many analog series. researchgate.net For instance, in a series of 1,6-naphthyridin-2(1H)-ones, which are structurally related to 2-pyridones, substitution at the C3 position diminished their enzyme inhibitory activity. researchgate.net This suggests that this position may be involved in critical interactions with the biological target or that substitution at this position introduces unfavorable steric hindrance. In the case of 4(1H)-pyridones, electrophilic aromatic substitutions like halogenation and nitration selectively occur at the C3 position. nih.gov

C5 Position: In contrast to the C3 position, the C5 position appears to be more tolerant to a variety of substitutions, often leading to an enhancement of biological activity. In studies on milrinone (B1677136), a close analog, substitution at the C5 position with a wide variety of substituents resulted in improved enzyme activity. researchgate.net This indicates that the C5 position can be modified to fine-tune the molecule's properties, such as potency and selectivity.

C6 Position: The C6 position has also been a key site for modification. In the development of antituberculosis agents based on the 4-hydroxy-2-pyridone scaffold, introducing higher cycloalkyl groups at the 6-position of the pyridone ring significantly improved the potency against Mycobacterium tuberculosis. nih.gov Specifically, a dimethylcyclohexyl group at this position yielded a compound with desirable in vitro potency and favorable pharmacokinetic properties. nih.gov This highlights the importance of steric bulk at the C6 position for this particular activity.

The following table summarizes the impact of substitutions at different positions of the 2-pyridone ring on the biological activity of its derivatives.

| Position of Substitution | General Effect on Activity | Reference |

| C3 | Generally decreases activity | researchgate.net |

| C5 | Often improves activity | researchgate.net |

| C6 | Can significantly improve potency, particularly with bulky cycloalkyl groups | nih.gov |

Regioselective Modification Strategies

The ability to selectively introduce functional groups at specific positions of the 2-pyridone ring is crucial for systematic SAR studies. Various regioselective synthetic strategies have been developed to achieve this. For instance, the synthesis of 3-substituted 6-methyl-4-pyridyl-2(1H)pyridones has been achieved through the reaction of 3-cyano-2(1H)-pyridones with concentrated sulfuric acid to yield 3-carbamoyl-pyridones, which can then be converted to 3-amino substituted pyridones via a Hofmann reaction. nih.gov

Furthermore, methods for the regioselective C4-alkylation of pyridines have been developed, which could be adapted for the synthesis of specific 2-pyridone derivatives. nih.gov The use of pyridine (B92270) N-oxides as reactants has also been a successful strategy to achieve high regioselectivity in the synthesis of bioactive pyridine derivatives due to the altered reactivity of the pyridine ring. researchgate.net These synthetic advancements are instrumental in creating diverse libraries of compounds for SAR exploration.

Influence of the N1-Methyl Group and its Analogs

The N1-substituent of the 2-pyridone ring is another critical determinant of biological activity. While the methyl group is common in many active compounds, including the parent this compound, its replacement with other groups can have a profound impact.

Role of the 4-(4-Pyridyl) Moiety and its Substituents

The 4-(4-pyridyl) moiety is a key structural feature of this compound and its analogs, often playing a crucial role in their interaction with biological targets. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

SAR studies on related compounds have shown that substitutions on this pyridyl ring can significantly modulate activity. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of a methyl group on the pyridine ring had a noticeable impact on the analgesic and anti-inflammatory properties. mdpi.com A methyl group at the 3-position had no significant effect on anti-inflammatory activity, while at the 4-position it reduced the activity, and at the 5-position, it increased the activity. mdpi.com This demonstrates the sensitivity of the biological response to the substitution pattern on the pyridyl ring.

The following table illustrates the differential effects of a methyl substituent on the pyridyl ring in a related series of compounds.

| Position of Methyl on Pyridyl Ring | Effect on Analgesic Activity | Effect on Anti-inflammatory Activity | Reference |

| 3' | Noticeably increased | Virtually no effect | mdpi.com |

| 4' | Noticeably increased | Reduced by half | mdpi.com |

| 5' | Noticeably increased | Increased by ~20% | mdpi.com |

Conformational Flexibility and its Relation to Activity

The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity. The relative orientation of the 2-pyridone and 4-pyridyl rings, defined by the torsional angle between them, can significantly influence how the molecule fits into a binding site.

Studies on milrinone analogs have revealed the importance of a non-planar or twisted conformation for their activity. nih.gov Structural data showed that analogs with a 2-methyl substituent on the bipyridine system adopted a twisted conformation and were more active in a Ca(2+)-ATPase assay compared to their nearly planar counterparts. nih.gov This suggests that for this particular biological target, a non-planar conformation is a prerequisite for optimal activity. This requirement for a specific conformation highlights the importance of considering the molecule's three-dimensional structure in SAR studies.

SAR in Specific Research Areas

The versatile scaffold of this compound and its derivatives has led to their investigation in a wide range of therapeutic areas. The SAR principles often vary depending on the specific biological target.

Cardiovascular Diseases (Phosphodiesterase Inhibition): Milrinone, a close analog, is a well-known phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure. researchgate.net SAR studies in this area have shown that modifications at the C5 position of the pyridone ring can enhance PDE3 inhibitory activity. researchgate.net The cardiotonic activity of various 3-substituted 6-methyl-4-pyridyl-2(1H)pyridones has also been investigated, demonstrating the importance of substitutions on the pyridone ring for cardiovascular effects. nih.gov